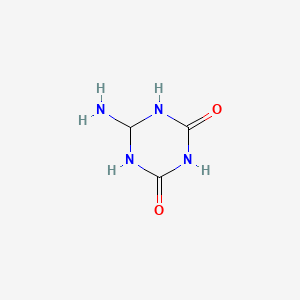
Sdh-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound exhibits fungicidal properties and effectively targets Fusarium graminearum Schw with an EC50 value of 0.93 μg/mL . Succinate dehydrogenase is an enzyme involved in both the tricarboxylic acid cycle and the electron transport chain, making it a crucial target for various applications in agriculture and medicine .
Métodos De Preparación
The synthesis of Sdh-IN-9 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Sdh-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Sdh-IN-9 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways. In biology, this compound is used to investigate the role of succinate dehydrogenase in cellular respiration and energy production. In medicine, this compound is explored for its potential therapeutic applications in treating diseases related to succinate dehydrogenase dysfunction, such as certain types of cancer and neurodegenerative disorders. Additionally, this compound is used in agriculture as a fungicide to protect crops from fungal infections .
Mecanismo De Acción
Sdh-IN-9 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme that plays a dual role in the tricarboxylic acid cycle and the electron transport chain. By binding to the active site of succinate dehydrogenase, this compound prevents the oxidation of succinate to fumarate, thereby disrupting the production of ATP and the overall energy metabolism of the cell. This inhibition leads to the accumulation of succinate and a decrease in cellular respiration, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Sdh-IN-9 is unique in its potent inhibition of succinate dehydrogenase and its fungicidal properties. Similar compounds include other succinate dehydrogenase inhibitors, such as carboxin, flutolanil, and boscalid. These compounds also target succinate dehydrogenase but may differ in their potency, specificity, and spectrum of activity. For example, carboxin is used primarily as a fungicide in agriculture, while flutolanil and boscalid have broader applications in both agriculture and medicine .
Propiedades
Fórmula molecular |
C17H16F4N4O2S2 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
N-[1-[(4,6-difluoro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-yl]-3-(difluoromethyl)-N-methoxy-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16F4N4O2S2/c1-8(7-28-17-22-14-11(19)4-9(18)5-12(14)29-17)25(27-3)16(26)10-6-24(2)23-13(10)15(20)21/h4-6,8,15H,7H2,1-3H3 |
Clave InChI |
AHGOGRSLUBOLPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC1=NC2=C(C=C(C=C2S1)F)F)N(C(=O)C3=CN(N=C3C(F)F)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


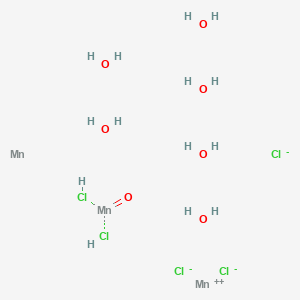
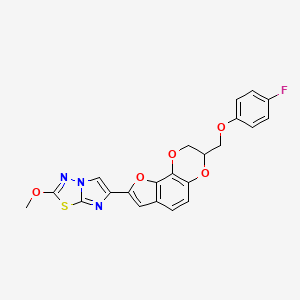
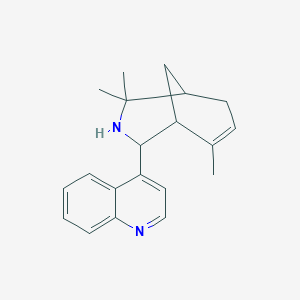


![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
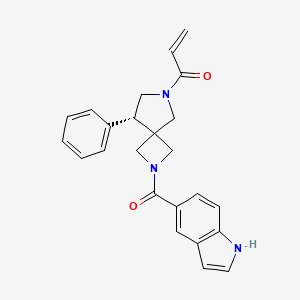
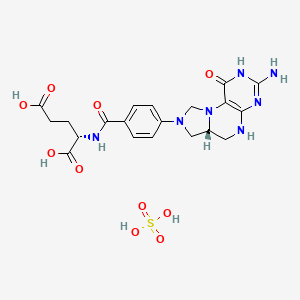
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
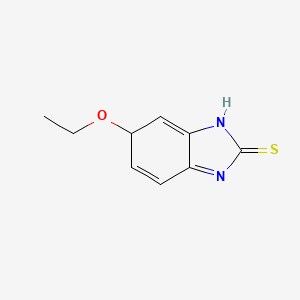
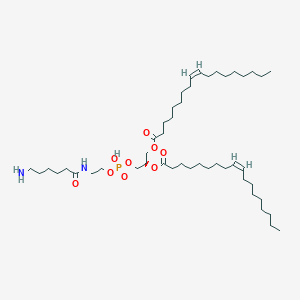
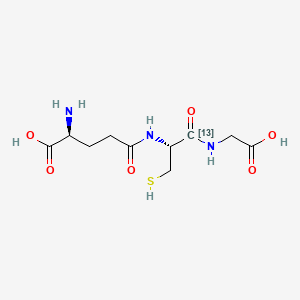
![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)
